molecular formula C11H12ClNO3S2 B2744358 3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate CAS No. 65287-04-9

3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate

Cat. No.: B2744358
CAS No.: 65287-04-9
M. Wt: 305.79
InChI Key: MMERGMYXQLSZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group at the 5-position, a methyl group at the 2-position, and a sulfonate group attached to a propane chain at the 3-position of the benzothiazole ring. These structural features confer unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate typically involves the following steps:

  • Formation of the Benzothiazole Ring: : The benzothiazole ring can be synthesized by the cyclization of 2-mercaptoaniline with an appropriate acid chloride. For instance, 2-mercaptoaniline reacts with chloroacetyl chloride to form 2-chloro-1,3-benzothiazole.

  • Introduction of the Methyl Group: : The methyl group can be introduced via alkylation. For example, 2-chloro-1,3-benzothiazole can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

  • Sulfonation: : The sulfonate group is introduced by reacting the methylated benzothiazole with propane-1-sulfonic acid under suitable conditions, often involving a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dechlorinated Derivatives: From reduction reactions.

    Substituted Benzothiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the benzothiazole moiety, which can exhibit fluorescence. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, derivatives of benzothiazoles, including this compound, are explored for their pharmacological properties. They have shown promise in antimicrobial, anticancer, and anti-inflammatory applications. The sulfonate group enhances the compound’s solubility, making it more suitable for biological applications.

Industry

Industrially, this compound is used in the production of dyes, pigments, and optical brighteners. Its ability to form stable complexes with metals makes it useful in materials science and catalysis.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonate group can enhance binding affinity to certain enzymes, inhibiting their activity. These interactions can lead to antimicrobial or anticancer effects, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-benzothiazole: Lacks the chloro and sulfonate groups, making it less versatile in chemical reactions.

    5-Chloro-2-methyl-1,3-benzothiazole: Lacks the sulfonate group, reducing its solubility and potential biological activity.

    3-(2-Methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.

Uniqueness

The presence of both the chloro and sulfonate groups in 3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate makes it unique. The chloro group provides a site for further chemical modifications, while the sulfonate group enhances solubility and biological activity. This combination of features is not commonly found in other benzothiazole derivatives, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

3-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S2/c1-8-13(5-2-6-18(14,15)16)10-7-9(12)3-4-11(10)17-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMERGMYXQLSZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65287-04-9
Record name 65287-04-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.